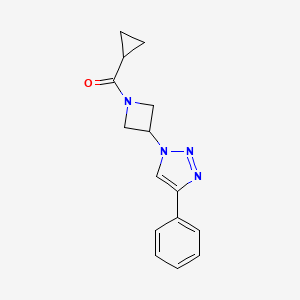

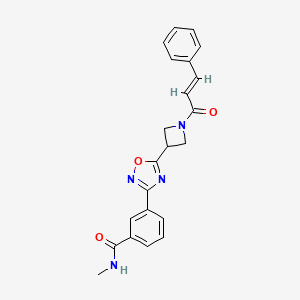

cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

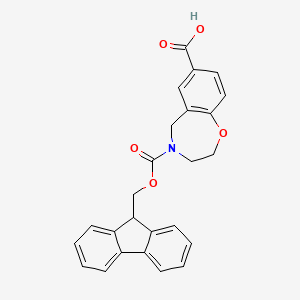

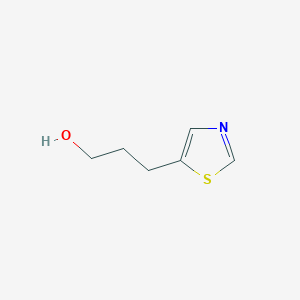

The compound “cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a cyclopropyl group, a phenyl group, a 1H-1,2,3-triazol-1-yl group, and an azetidin-1-yl group . It’s worth noting that compounds with similar structures have been studied for their potential as VHL inhibitors for the treatment of various conditions, including anemia, ischemia, stroke, and cancer .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the azide-alkyne Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . Other methods may involve Suzuki–Miyaura cross-coupling reactions .Molecular Structure Analysis

The molecular structure of similar compounds often features considerable delocalization of π-electron density within the triazole ring . The structure of these compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of supramolecular chains via N–H···N hydrogen bonding, and C–H···O and C–H···N interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be characterized using techniques like IR absorption spectra and 1H-NMR spectrum . For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Applications De Recherche Scientifique

Drug Discovery

The unique structure of 1,2,3-triazoles, which is present in this compound, has been extensively utilized in drug discovery. The triazole ring mimics the peptide bond due to its planarity and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry . This compound could potentially be used in the development of new therapeutic agents due to its structural features that are conducive to biological activity.

Organic Synthesis

In organic synthesis, the triazole moiety serves as a versatile intermediate. The compound could be employed in click chemistry reactions, a popular method for creating substances with high yields and few byproducts . Its stability under various conditions makes it an excellent candidate for constructing complex organic molecules.

Polymer Chemistry

The robustness of the triazole ring allows it to be incorporated into polymers to enhance their stability and introduce new functionalities. The compound could be used to synthesize polymers with specific properties, such as increased thermal stability or novel electronic attributes .

Supramolecular Chemistry

Supramolecular chemistry often exploits the ability of 1,2,3-triazoles to engage in hydrogen bonding and coordinate with metals. This compound could be used to design new supramolecular assemblies that have potential applications in catalysis, sensing, or as materials for electronic devices .

Bioconjugation and Chemical Biology

The compound’s reactive groups make it suitable for bioconjugation techniques, where it can be used to attach biomolecules to various surfaces or to each other. This is particularly useful in chemical biology for studying biological processes or for creating targeted drug delivery systems .

Fluorescent Imaging

Due to the electronic nature of the triazole ring, derivatives of this compound could be designed to function as fluorescent probes. These probes can be used in imaging techniques to visualize biological systems or to track the delivery of drugs in live cells .

Materials Science

The inherent stability and electronic properties of the triazole ring make it a candidate for developing new materials. This compound could be used in the creation of organic semiconductors, photovoltaic cells, or as part of materials with specific optical properties .

Anticancer Research

Compounds featuring the 1,2,3-triazole moiety have shown promise in anticancer research. The compound could be investigated for its potential anticancer properties, possibly leading to the development of new chemotherapeutic agents .

Mécanisme D'action

Target of Action

The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive compounds. The triazole ring can interact with various biological targets due to its ability to form hydrogen bonds and its aromatic nature .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many triazole-containing compounds are involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. Given the diversity of biological activities associated with triazole-containing compounds, the effects could be quite varied .

Orientations Futures

The future research directions for this compound could involve further exploration of its potential therapeutic applications. For instance, similar compounds have been studied for their potential as VHL inhibitors for the treatment of various conditions . Additionally, further studies could explore the synthesis of new derivatives and their biological activities .

Propriétés

IUPAC Name |

cyclopropyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c20-15(12-6-7-12)18-8-13(9-18)19-10-14(16-17-19)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZMWEACBHWHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)

![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)

![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)